molecular formula C7H17NOS B13215228 Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone

Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone

Cat. No.: B13215228
M. Wt: 163.28 g/mol
InChI Key: JNRTUIKMZYLILQ-UHFFFAOYSA-N
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Description

Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone is a compound that belongs to the class of organosulfur compounds These compounds are characterized by the presence of sulfur atoms in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 2-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the 2-methylbutyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 2-methylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl(imino)(2-methylbutyl)-lambda6-sulfanone can be compared with other organosulfur compounds such as:

  • Mthis compound
  • Ethyl(imino)(2-ethylbutyl)-lambda6-sulfanone
  • Propyl(imino)(2-methylbutyl)-lambda6-sulfanone

These compounds share similar structural features but differ in the length and branching of their alkyl chains

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

ethyl-imino-(2-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H17NOS/c1-4-7(3)6-10(8,9)5-2/h7-8H,4-6H2,1-3H3

InChI Key

JNRTUIKMZYLILQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)CC

Origin of Product

United States

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